1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester
Description
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester is a heterocyclic compound featuring a pyrrolo[2,3-b]pyridine core. Key structural attributes include:
- 5-Bromo substituent: Enhances electrophilic reactivity for cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) .
- 3-[(Dimethylamino)methyl] group: A polar, electron-donating substituent that may improve solubility and serve as a pharmacophore in medicinal chemistry.
- 1,1-Dimethylethyl (tert-butyl) ester: Provides steric protection for the carboxylic acid moiety, enhancing stability against hydrolysis .
Properties
IUPAC Name |
tert-butyl 5-bromo-3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-9-10(8-18(4)5)12-6-11(16)7-17-13(12)19/h6-7,9H,8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVQHZHSHJTYFSJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)CN(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20BrN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Chemical Structure and Identifiers
| Property | Description |
|---|---|
| Molecular Formula | C15H20BrN3O2 |
| Molecular Weight | 354.24 g/mol |
| IUPAC Name | tert-butyl 5-bromo-3-[(dimethylamino)methyl]pyrrolo[2,3-b]pyridine-1-carboxylate |
| InChI | InChI=1S/C15H20BrN3O2/c1-15(2,3)21-14(20)19-9-10(8-18(4)5)12-6-11(16)7-17-13(12)19/h6-7,9H,8H2,1-5H3 |
| SMILES | CC(C)(C)OC(=O)N1C=C(C2=C1N=CC(=C2)Br)CN(C)C |
Preparation Methods Analysis
Key Synthetic Steps
Starting Material and Core Construction
The pyrrolo[2,3-b]pyridine scaffold is commonly prepared via cyclization reactions or from azaindole derivatives. For example, 5-bromo-7-azaindole can be used as a key intermediate, which undergoes further functionalization.
Bromination at the 5-Position
Selective bromination is achieved using bromine or N-bromosuccinimide (NBS) in organic solvents such as chloroform or dichloromethane at temperatures ranging from 0 °C to room temperature. Reaction times vary from 10 minutes to several hours depending on conditions.
Typical conditions:
| Reagent | Solvent | Temperature | Time | Notes |
|---|---|---|---|---|
| Br2 | Chloroform | 0 °C to RT | 10 - 60 minutes | Direct bromination |
| NBS + Base (e.g., triethylamine) | Dichloromethane or THF | RT | 1 - 16 hours | Milder, controlled bromination |
Introduction of the Dimethylaminomethyl Group
The 3-position substitution with the dimethylaminomethyl group is generally accomplished via a Mannich-type reaction or reductive amination using formaldehyde and dimethylamine derivatives. This step can be performed on the brominated intermediate to install the desired side chain.
Esterification to Form tert-Butyl Ester
The carboxylic acid functionality is protected as a tert-butyl ester to improve stability and facilitate further reactions. This protection is typically done by treating the acid with tert-butyl alcohol under acidic conditions or by using tert-butyl chloroformate in the presence of a base.
Detailed Synthetic Procedure Example
Based on patent WO2006063167A1 and related literature, a representative synthesis is as follows:
| Step | Reaction | Reagents & Conditions | Yield / Notes |
|---|---|---|---|
| 1 | Suzuki Coupling | 5-bromo-7-azaindole + phenylboronic acid, Pd(dppf)Cl2 catalyst, K2CO3, dioxane/water, 80 °C, 1-16 h | Intermediate 5-phenyl-7-azaindole |
| 2 | Bromination | Bromine in chloroform, 0 °C to RT, 10-60 min or NBS + triethylamine in DCM/THF, RT, 1-16 h | 3-bromo-substituted intermediate |
| 3 | Tosylation (optional) | Tosyl chloride, aqueous NaOH, DCM, 0 °C to RT, 1-12 h | Tosyl-protected intermediate |
| 4 | Introduction of Aminomethyl Group | Mannich reaction or reductive amination with dimethylamine/formaldehyde derivatives | 3-[(dimethylamino)methyl] substitution |
| 5 | Esterification | tert-Butyl chloroformate or tert-butyl alcohol, acid/base catalysis | tert-butyl ester formation |
Research Findings and Optimization
Reaction Conditions Impact
- The bromination step is sensitive to temperature and reagent choice; NBS provides better regioselectivity and milder conditions than elemental bromine.
- Suzuki coupling efficiency depends on catalyst choice and solvent system; Pd(dppf)Cl2 in dioxane/water is preferred for high yields.
- Esterification with tert-butyl groups improves compound stability and facilitates purification.
Analytical Data
| Analysis Method | Observed Data |
|---|---|
| LC-MS (ES) | m/z 365.1 [M+H]+ (consistent with molecular weight) |
| NMR | Characteristic signals for pyrrolo[2,3-b]pyridine core and dimethylaminomethyl group |
| Purity | >95% by HPLC after purification steps |
Summary Table of Preparation Methods
Chemical Reactions Analysis
This compound undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other groups using nucleophilic substitution reactions. Common reagents for these reactions include sodium azide or potassium cyanide.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in inhibiting specific enzymes and signaling pathways, making it a valuable tool for studying cellular processes.
Mechanism of Action
The compound exerts its effects primarily by inhibiting the activity of fibroblast growth factor receptors (FGFRs). These receptors play a crucial role in various cellular processes, including cell proliferation, differentiation, and migration. By binding to the active site of FGFRs, the compound prevents the activation of downstream signaling pathways, thereby inhibiting tumor growth and progression .
Comparison with Similar Compounds
Comparative Analysis with Structurally Analogous Compounds
The table below compares the target compound with structurally related pyrrolo[2,3-b]pyridine derivatives:
*Estimated based on analogous structures.
Key Observations:
- Substituent Effects: The dimethylaminomethyl group in the target compound contrasts with halogens (Br, I) or alkyl groups (methyl) in analogs. This group likely increases polarity, improving aqueous solubility compared to nonpolar analogs like 20a .
- Ester Stability : The tert-butyl ester in the target and analogs offers superior stability over methyl esters (e.g., ’s methyl ester, which may hydrolyze faster) .
- Synthetic Utility: Bromo and iodo substituents enable cross-coupling reactions, while amino groups () allow nucleophilic substitutions .
Reactivity Highlights:
- The bromo substituent positions the compound for cross-coupling reactions, similar to 20a (used in Sonogashira coupling) .
- The dimethylaminomethyl group could participate in alkylation or serve as a directing group in metal-catalyzed reactions.
Physicochemical Properties and Stability
- Molecular Weight: Estimated at ~378.26 g/mol, heavier than analogs due to the dimethylaminomethyl group.
- Solubility: The dimethylaminomethyl group likely enhances solubility in polar solvents (e.g., DMSO or ethanol) compared to halogenated analogs .
- Stability : The tert-butyl ester confers resistance to hydrolysis under acidic/basic conditions, unlike methyl esters .
Biological Activity
1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 5-bromo-3-[(dimethylamino)methyl]-, 1,1-dimethylethyl ester (commonly referred to as compound 4h) is a derivative of the pyrrolo[2,3-b]pyridine scaffold, which has garnered attention for its potential biological activities, particularly in cancer therapy. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy against specific targets, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₁₃BrN₂O₂
- Molecular Weight : 255.14 g/mol
- CAS Number : 1222175-20-3
1H-Pyrrolo[2,3-b]pyridine derivatives have shown promising activity as fibroblast growth factor receptor (FGFR) inhibitors. Abnormal activation of FGFR signaling is implicated in various cancers, making these compounds attractive candidates for targeted therapy. Compound 4h has been specifically noted for its selective inhibition of FGFR1, FGFR2, and FGFR3 with IC₅₀ values reported as follows:
| FGFR Type | IC₅₀ (nM) |
|---|---|
| FGFR1 | 7 |
| FGFR2 | 9 |
| FGFR3 | 25 |
| FGFR4 | 712 |
Efficacy in Cancer Models
In vitro studies have demonstrated that compound 4h significantly inhibits the proliferation of breast cancer cells (4T1 cell line) and induces apoptosis. Furthermore, it reduces migration and invasion capabilities of these cells, indicating its potential as a therapeutic agent in oncology.
Study Overview
A study published in RSC Advances focused on the synthesis and biological evaluation of various 1H-pyrrolo[2,3-b]pyridine derivatives. Among these, compound 4h exhibited the most potent activity against FGFRs and was evaluated for its anti-cancer properties.
Key Findings:
- Cell Proliferation : Compound 4h inhibited the growth of breast cancer cells with an IC₅₀ value significantly lower than other tested compounds.
- Apoptosis Induction : Flow cytometry analyses confirmed that treatment with compound 4h led to increased apoptotic cell populations.
- Migration and Invasion : The compound effectively inhibited the migration and invasion of cancer cells in transwell assays.
Comparative Studies
Comparative studies involving other derivatives have highlighted the superior efficacy of compound 4h in targeting FGFRs. For instance, while other compounds showed moderate inhibition (IC₅₀ values ranging from 50 to >100 nM), compound 4h consistently demonstrated lower IC₅₀ values across multiple FGFR types.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
